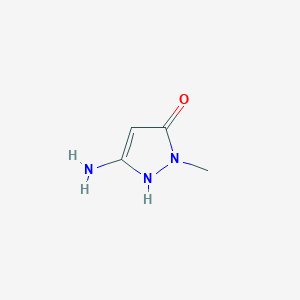

3-amino-1-methyl-1H-pyrazol-5-ol

Overview

Description

The compound "3-amino-1-methyl-1H-pyrazol-5-ol" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I can lead to the formation of various isomers, depending on the substituents present on the pyrazole ring . Similarly, the synthesis of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes has been reported, showcasing the ligand's ability to coordinate with metals such as Zn, Cu, and Hg . Additionally, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands has been achieved through aminoalkylation, leading to water-soluble pyrazolate rhodium(I) complexes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction analysis. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been determined, revealing intramolecular hydrogen bonding and the tautomeric form of the 3-pyrazolone ring in the solid state . The metal complexes of 3-amino-4-acetyl-5-methylpyrazole have been structurally characterized, showing a distorted tetrahedral coordination around the metal centers .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic attack, acylation, and condensation. The reactivity of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole with different electrophiles has been studied, leading to the formation of amides and thioureas, which are potential ligands for metal complexation . The conversion of 1-(2-amino)-benzoyl-1-methylhydrazones of β-dicarbonyl compounds into heterocyclic derivatives has also been explored, yielding novel pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The hydrogen bonding interactions in these compounds play a crucial role in determining their crystal packing and, consequently, their solid-state properties . The physicochemical characteristics, as well as the IR and 1H NMR spectra of these compounds, are consistent with their observed molecular structures .

Scientific Research Applications

Building Blocks in Chemical Synthesis

3-amino-1-methyl-1H-pyrazol-5-ol derivatives, such as 5-amino-3-methylthio-1H-pyrazoles, serve as important building blocks for a wide variety of pyrazole derivatives. These compounds are characterized by their ability to undergo methylation at endocyclic nitrogens, influenced by the nature of the substituent in the pyrazole ring. This property is significant in the synthesis of various pyrazole-based compounds, including those with potential pharmaceutical applications (Ren et al., 2010).

Interaction with DNA and Potential Antimicrobial Activity

Some derivatives, such as Co(II) and Cu(II) complexes of a related ligand, have been studied for their interaction with calf thymus DNA and exhibit potential antibacterial action against pathogenic organisms like Klebsiella pneumonia and Bacillus subtilis. These interactions and activities are significant for their potential application in developing new antimicrobial agents (Ramashetty et al., 2021).

Methylation Processes and Analgesic Activity

The methylation of certain 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, a similar class of compounds, has led to the development of polyfluorinated antipyrine analogs. These compounds have demonstrated significant analgesic activity, highlighting their potential as pain-relieving agents (Nemytova et al., 2018).

Greener Synthesis Processes

Research has also focused on eco-friendly synthesis methods, such as the use of amino acid-based ionic liquids for the synthesis of pyrazol-5-ol derivatives. These methods emphasize environmental sustainability and efficiency in chemical synthesis (Khaligh et al., 2020).

Anticancer and Antimicrobial Properties

Compounds derived from 5-amino-4-phenylazo-3-methyl-1H-pyrazole have shown potential in DNA protection, antimicrobial, and anticancer activities. These properties are particularly relevant in the development of new drugs or drug additives for treating bacterial infections and certain types of cancer (Şener et al., 2018).

Anti-Viral Applications

Derivatives like pyrazole amide compounds have shown promising activity against the tobacco mosaic virus, indicating their potential use in agricultural applications or antiviral research (Xiao et al., 2015).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling this compound .

Mechanism of Action

Target of Action

Pyrazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, influencing their activity and function .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and properties of the targets, thereby affecting their function .

Biochemical Pathways

Pyrazole derivatives have been shown to be involved in a variety of biological activities, suggesting that they may interact with and influence multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound is slightly soluble in water , which could potentially influence its bioavailability.

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that 3-amino-1-methyl-1H-pyrazol-5-ol may have similar effects.

Action Environment

It is noted that the compound is air sensitive and should be stored away from air in a cool place , suggesting that exposure to air and temperature could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3-amino-1-methyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . The compound’s interactions with biomolecules are primarily driven by its ability to form hydrogen bonds and participate in tautomeric shifts, which can alter its binding affinity and reactivity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated cytotoxic properties against colorectal carcinoma cells, indicating its potential as an anticancer agent . The compound’s impact on cell function is mediated through its interactions with cellular proteins and enzymes, leading to changes in metabolic and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to form hydrogen bonds and participate in tautomeric shifts plays a crucial role in its binding interactions and overall reactivity . Additionally, its derivatives have been shown to induce apoptosis in cancer cells through the activation of autophagy proteins and p53-mediated pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to air . Long-term studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist, with some long-term impacts observed in specific cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Toxicity studies have indicated that high doses can cause damage to specific organs and tissues, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, contributing to its biological effects . Studies have shown that the compound can modulate the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility and stability also play a role in its transport and distribution, influencing its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization, with certain cellular environments enhancing or inhibiting its effects . Studies have shown that the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biological effects .

properties

IUPAC Name |

5-amino-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVFIVSNVVUSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508762 | |

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54235-29-9 | |

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)